

# Application Notes and Protocols for Methoxycyclobutane Synthesis via [2+2] Photocycloaddition

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## Compound of Interest

Compound Name: *methoxycyclobutane*

Cat. No.: *B091622*

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## Introduction

The [2+2] photocycloaddition reaction is a powerful photochemical transformation for the construction of cyclobutane rings, which are valuable structural motifs in natural products and pharmaceutical agents.[1] This method involves the light-induced union of two unsaturated systems, typically an electronically excited species and a ground-state species, to form a four-membered ring. The synthesis of **methoxycyclobutanes**, in particular, can be efficiently achieved through the [2+2] photocycloaddition of enol ethers with various alkenes, most notably  $\alpha,\beta$ -unsaturated carbonyl compounds (enones).

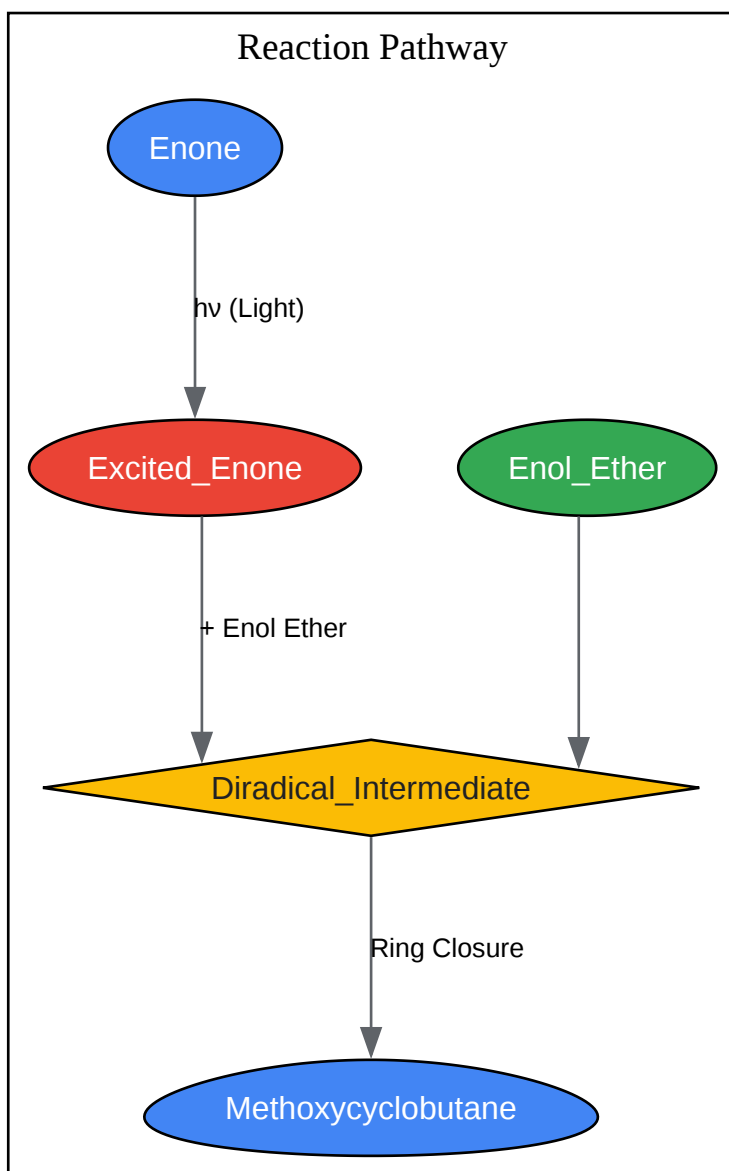
This document provides detailed application notes and experimental protocols for the synthesis of **methoxycyclobutanes** via [2+2] photocycloaddition, with a focus on both intermolecular and intramolecular variants.

## Reaction Mechanism and Stereochemistry

The photochemical [2+2] cycloaddition of an enone with an enol ether typically proceeds through the formation of a triplet 1,4-diradical intermediate.[2] Upon photoexcitation, the enone transitions to an excited triplet state and adds to the ground-state enol ether. This stepwise

mechanism allows for bond rotation in the diradical intermediate, which can influence the stereochemical outcome of the reaction.

Generally, the reaction of cyclic enones with electron-rich olefins like methyl vinyl ether predominantly yields head-to-tail cycloadducts.<sup>[1]</sup> The stereoselectivity of the reaction is influenced by steric interactions, which favor the formation of the less sterically hindered product.<sup>[2]</sup> In intramolecular reactions, the length and nature of the tether connecting the enone and enol ether moieties play a crucial role in determining both the regioselectivity and diastereoselectivity of the cycloaddition.<sup>[3][4]</sup>



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